2-(1,1'-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride
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Overview
Description
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is a chemical compound that features a biphenyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment to Morpholine: The biphenyl group is then attached to the morpholine ring through a series of reactions, including nucleophilic substitution and reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is unique due to the combination of the biphenyl and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Biological Activity
2-(1,1'-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is a compound that has garnered attention for its biological activity, particularly in antifungal applications. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound's significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H30ClNO
- Molecular Weight : 359.9327 g/mol
- CAS Number : 109461-38-3
This compound exhibits potent antifungal activity against various fungal pathogens. It belongs to a new class of antimycotics and demonstrates a broad spectrum of action against dermatophytes, dimorphic fungi, Candida albicans, and Cryptococcus neoformans . The mechanism primarily involves the inhibition of ergosterol synthesis, crucial for maintaining fungal cell membrane integrity.
Spectrum of Activity
The compound has been shown to be effective against:
Fungal Species | Activity Level |
---|---|
Dermatophytes | High |
Candida albicans | Moderate to High |
Cryptococcus neoformans | Moderate |
Dimorphic fungi | High |
Clinical Applications
One significant application of this compound is in the treatment of onychomycosis (fungal nail infection). In clinical settings, it is often formulated as a topical nail lacquer. Studies have demonstrated its efficacy in improving clinical outcomes in patients with onychomycosis when applied regularly .
Preclinical Studies
In vitro studies have indicated that the compound has a low minimum inhibitory concentration (MIC) against various fungal strains. For instance, the MIC for Candida albicans was reported at concentrations as low as 0.5 µg/mL, indicating strong antifungal properties .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics when administered topically. It shows limited systemic absorption, which minimizes potential side effects associated with systemic antifungal therapies. The pharmacokinetic profile suggests that peak plasma concentrations are reached within a few hours post-application .
Comparative Analysis with Other Antifungals
To contextualize the effectiveness of this compound, it is useful to compare it with other established antifungal agents:
Compound | Spectrum of Activity | MIC (µg/mL) | Administration Route |
---|---|---|---|
2-(1,1'-Biphenyl)-4-yl... | Broad (Dermatophytes...) | 0.5 | Topical |
Fluconazole | Narrow (Primarily Candida) | 8 | Oral |
Terbinafine | Broad (Dermatophytes) | 0.03 | Oral/Topical |
Properties
CAS No. |
109461-28-1 |
---|---|
Molecular Formula |
C18H22ClNO |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2,4-dimethyl-2-(4-phenylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-18(14-19(2)12-13-20-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11H,12-14H2,1-2H3;1H |
InChI Key |
QACNBHLNLXGGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)C)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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